molecular formula C15H15NO5S B2651498 methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate CAS No. 900018-82-8

methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate

Cat. No.: B2651498
CAS No.: 900018-82-8
M. Wt: 321.35
InChI Key: SJCMQKAARLDMLO-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenoxy group, and a methoxyacetamido group. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate has several scientific research applications, including:

Safety and Hazards

“Methyl 3-amino-2-thiophenecarboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate typically involves the reaction of 2-thiophenecarboxylic acid with 2-(2-methoxyacetamido)phenol in the presence of a suitable esterification agent . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors or batch reactors to produce larger quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the methoxyacetamido moiety can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

methyl 3-[2-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-5-3-4-6-11(10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCMQKAARLDMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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